molecular formula C21H28N2O6 B3041530 Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate CAS No. 313491-20-2

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate

Cat. No.: B3041530
CAS No.: 313491-20-2
M. Wt: 404.5 g/mol
InChI Key: DLVDNMYKNPGCHJ-UHFFFAOYSA-N
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Description

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate is a complex organic compound that features a piperidine ring with protective groups such as tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz). This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Protective Groups: The Boc and Cbz groups are introduced to protect the amine functionalities during subsequent reactions. This is usually achieved through reactions with tert-butyl chloroformate and benzyl chloroformate, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-Boc-4-piperidylidene)-2-aminoacetate: Lacks the Cbz group, making it less protected.

    Methyl 2-(1-Boc-4-piperidylidene)-2-(Fmoc-amino)acetate: Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz.

Uniqueness

Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate is unique due to its dual protective groups (Boc and Cbz), which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethylidene]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c1-21(2,3)29-20(26)23-12-10-16(11-13-23)17(18(24)27-4)22-19(25)28-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVDNMYKNPGCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate
Reactant of Route 2
Methyl 2-(1-Boc-4-piperidylidene)-2-(Cbz-amino)acetate

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